![molecular formula C15H16N4O3S2 B2886393 N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252911-50-4](/img/structure/B2886393.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
The compound contains an oxazoline ring, which is a five-membered heterocyclic organic compound with the formula C3H5NO . Oxazolines are the unsaturated analogues of oxazolidines, and they are isomeric with isoxazolines, where the N and O are directly bonded .
Synthesis Analysis
The synthesis of 2-oxazoline rings is well established and in general proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The usual route to oxazolines entails reaction of acyl chlorides with 2-amino alcohols .Molecular Structure Analysis
Oxazoline is a five-membered heterocyclic organic compound. It is the parent of a family of compounds called oxazolines, which contain non-hydrogenic substituents on carbon and/or nitrogen .Chemical Reactions Analysis
Oxazolines have been widely investigated for potential applications. These applications include use as ligands in asymmetric catalysis, as protecting groups for carboxylic acids and increasingly as monomers for the production of polymers .Physical And Chemical Properties Analysis
Oxazoline has a molar mass of 71.079 g·mol −1 and a density of 1.075 unit . Its boiling point is 98 °C (208 °F; 371 K) .Scientific Research Applications
Synthesis and Antimicrobial Potential : Baviskar et al. (2013) synthesized a series of N-substituted acetamide derivatives to determine their antimicrobial activity. They found that these compounds exhibit significant in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Structural Analysis : Subasri et al. (2016) investigated the crystal structures of related acetamide compounds, revealing a folded conformation about the methylene atom in the thioacetamide bridge. This structural insight is crucial for understanding the molecular interactions and stability of such compounds (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Design and Biological Activities : Wanare (2022) focused on the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds with promising biological activities. The study highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds (Wanare, 2022).
Antitumor Activity : Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new thieno[3,2-d]pyrimidine derivatives. They found that these compounds exhibited potent anticancer activity against various human cancer cell lines, comparable to the standard drug doxorubicin (Hafez & El-Gazzar, 2017).
Synthesis and Antioxidant Activity : Talapuru et al. (2014) explored the synthesis of amidomethane sulfonyl-linked bis heterocycles, including pyrrolyl oxazoles, which showed excellent antioxidant activity. This study adds another dimension to the potential applications of these compounds in combating oxidative stress-related conditions (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c1-3-5-19-14(21)13-10(4-6-23-13)16-15(19)24-8-12(20)17-11-7-9(2)22-18-11/h4,6-7H,3,5,8H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKBXAEBDOTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
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